2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)-
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Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- typically involves the cyclization of appropriate thioamide precursors under acidic or basic conditions. One common method includes the reaction of thioamides with α-haloketones, which leads to the formation of the imidazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-methylpropyl)-
- Benzimidazole-2-thione derivatives
- 1,3,4-Thiadiazole derivatives
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new drugs and materials .
Properties
CAS No. |
93103-28-7 |
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Molecular Formula |
C7H6N2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
4-thiophen-3-yl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C7H6N2S2/c10-7-8-3-6(9-7)5-1-2-11-4-5/h1-4H,(H2,8,9,10) |
InChI Key |
ANYGIRMHMQHXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CNC(=S)N2 |
Origin of Product |
United States |
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